BENGHE Foundational & Exploratory

Check Availability & Pricing

Literature review of 1-Cyclopropyl-4-iodo-1H-
pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Cyclopropyl-4-iodo-1H-pyrazole

Cat. No.: B1466076

An In-Depth Technical Guide to 1-Cyclopropyl-4-iodo-1H-pyrazole: Synthesis, Reactivity, and
Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a
privileged scaffold, a structural motif consistently found in a multitude of pharmacologically
active agents.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in
various binding interactions have cemented its role as a cornerstone in drug design.[1] This
guide focuses on a patrticularly valuable derivative: 1-Cyclopropyl-4-iodo-1H-pyrazole.

The strategic incorporation of a cyclopropyl group at the N1 position and an iodine atom at the
C4 position transforms the simple pyrazole core into a highly versatile and powerful building
block. The cyclopropyl moiety is often employed to enhance metabolic stability, improve binding
affinity, and modulate lipophilicity. Concurrently, the iodo-substituent at the electron-rich C4
position serves as an exceptionally versatile synthetic handle, enabling a vast array of carbon-
carbon and carbon-heteroatom bond-forming reactions.[3][4]

Authored from the perspective of a Senior Application Scientist, this document provides an in-
depth exploration of 1-Cyclopropyl-4-iodo-1H-pyrazole. It is intended for researchers,
scientists, and drug development professionals, offering not just protocols, but the underlying
chemical logic and strategic insights required to effectively utilize this reagent in complex
synthetic campaigns. We will delve into its synthesis, spectroscopic identity, key reactivity

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b1466076?utm_src=pdf-interest
https://www.benchchem.com/product/b1466076?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10652296/
https://www.mdpi.com/1420-3049/23/1/134
https://pmc.ncbi.nlm.nih.gov/articles/PMC10652296/
https://www.benchchem.com/product/b1466076?utm_src=pdf-body
https://www.pharmaguideline.com/2007/02/synthesis-reactions-and-medicinal-uses.html
https://www.chemimpex.com/products/26932
https://www.benchchem.com/product/b1466076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

patterns—most notably in palladium-catalyzed cross-coupling reactions—and its strategic
importance in the generation of novel chemical entities for drug discovery.[5][6]

Physicochemical and Spectroscopic
Characterization

Verifying the identity and purity of a starting material is the foundation of any successful
synthetic protocol. 1-Cyclopropyl-4-iodo-1H-pyrazole is typically an off-white or crystalline
solid.[4] Its key physical and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of 1-Cyclopropyl-4-iodo-1H-pyrazole

Property Value Reference
CAS Number 1239363-40-6 [71I8]
Molecular Formula CeH7IN2 [819]
Molecular Weight 234.04 g/mol [819]

Off-white or grayish-brown
Appearance ) [4]
crystalline powder

Sealed in a dry, room
Storage _ [8]
temperature environment

Spectroscopic Analysis

The structural features of 1-Cyclopropyl-4-iodo-1H-pyrazole give rise to a distinct
spectroscopic fingerprint.

e 1H NMR: The proton NMR spectrum is the primary tool for structural confirmation. Key
expected resonances include signals for the two pyrazole ring protons (H3 and H5), which
will appear as distinct singlets. A downfield shift is expected for these protons compared to
unsubstituted pyrazole due to the electronic effects of the substituents.[10] The cyclopropyl
group will present as a set of multiplets in the aliphatic region, corresponding to the methine
proton and the two pairs of diastereotopic methylene protons.[11]
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e 13C NMR: The carbon spectrum will show six distinct signals corresponding to the three
pyrazole ring carbons and the three carbons of the cyclopropyl group. The C4 carbon,
directly attached to the iodine, will exhibit a characteristic upfield shift due to the heavy atom

effect.

e Mass Spectrometry (MS): The mass spectrum will show a clear molecular ion peak (M+) at
m/z 234, consistent with the compound's molecular weight. The isotopic pattern will be
characteristic of a molecule containing one iodine atom.[11]

e Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching
vibrations for the aromatic pyrazole ring and the aliphatic cyclopropyl group, as well as C=C
and C=N stretching frequencies within the heterocyclic core.[10][11]

Strategic Synthesis of 1-Cyclopropyl-4-iodo-1H-
pyrazole

The synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole is a logical two-step process starting from
the parent pyrazole. The strategy involves first the N-alkylation to install the cyclopropyl group,
followed by a regioselective iodination at the C4 position.
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Caption: Proposed two-step synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole.

Protocol 1: Synthesis of 1-Cyclopropyl-1H-pyrazole
(Precursor)

This protocol describes the N-alkylation of pyrazole. The choice of a robust base like potassium
carbonate and a polar aprotic solvent like DMF facilitates the SN2 reaction.

e Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon),
add 4-bromo-1H-pyrazole (1.0 eq.).

» Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to create a solution.
Add powdered potassium carbonate (K2COs, 2.0 eq.).

e Reagent Addition: Add (bromomethyl)cyclopropane or a similar cyclopropylating agent (1.0-
1.2 eq.) dropwise to the stirring mixture.[12]
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Reaction Execution: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a
separatory funnel and extract with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The crude product can be purified
by column chromatography on silica gel.

Protocol 2: lodination of 1-Cyclopropyl-1H-pyrazole

This step introduces the iodine at the C4 position. The pyrazole ring is electron-rich, and the C4

position is the most nucleophilic site for electrophilic aromatic substitution.[3] Using molecular

iodine in the presence of an oxidant like Ceric Ammonium Nitrate (CAN) generates a potent

electrophilic iodine species (I*) in situ, driving the reaction with high regioselectivity.[13]

Reaction Setup: In a flask protected from light, dissolve 1-Cyclopropyl-1H-pyrazole (1.0 eq.)
in a suitable solvent such as acetonitrile.

Reagent Addition: Add molecular iodine (I2, 1.1 eq.) to the solution.

Initiation: Cool the mixture in an ice bath (0 °C). Slowly add a solution of Ceric Ammonium
Nitrate (CAN) (or another suitable oxidant) in the same solvent.

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours.
Monitor for the disappearance of the starting material by TLC.

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove
excess iodine. Extract the product with a suitable organic solvent (e.g., dichloromethane or
ethyl acetate).

Purification: Wash the combined organic layers with water and brine, dry over anhydrous
NazS0a4, and concentrate. The final product, 1-Cyclopropyl-4-iodo-1H-pyrazole, can be
purified by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Utility
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The synthetic power of 1-Cyclopropyl-4-iodo-1H-pyrazole lies in the reactivity of its carbon-
iodine bond. Aryl iodides are superior substrates for palladium-catalyzed cross-coupling
reactions due to the C-1 bond's lower dissociation energy, which facilitates the rate-limiting
oxidative addition step.[14][15] This makes the title compound an ideal partner for constructing
complex molecules.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the
formation of C(sp?)-C(sp?) bonds.[16] It is invaluable for synthesizing biaryl and heteroaryl
structures, which are prevalent motifs in pharmaceuticals.[17]

Ar-|
Pd(0)L2 ((1-Cyc|opropyl-4-iodo-1H-pyrazoIe))

Oxidative
Addition

[Ar-Pd(ll)-1]L2

(Base (e.q., K2CO3))

ransmetalation

[Ar-Pd(I1)-R]L2

Reductive
Elimination
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general method for coupling 1-Cyclopropyl-4-iodo-1H-pyrazole with
an arylboronic acid. The choice of catalyst, base, and solvent is critical and may require
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optimization for specific substrates.[17][18]

e Reaction Setup: To a Schlenk flask or microwave vial, add 1-Cyclopropyl-4-iodo-1H-
pyrazole (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and a base (e.qg.,
K2COs, Cs2C0s3, or KsPOa4, 2.0-3.0 eq.).

o Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%) to the flask.

 Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen).
Repeat this cycle three times to ensure anaerobic conditions.

o Solvent Addition: Add a degassed solvent system. Common choices include a mixture of an
organic solvent and water (e.g., 1,4-dioxane/H20, DME/H20, or Toluene/EtOH/H20).

» Reaction Execution: Heat the reaction mixture with stirring. Temperatures typically range
from 80-110 °C. For microwave-assisted reactions, temperatures of 90-120 °C for 5-20
minutes are common.[17][19] Monitor progress by TLC or LC-MS.

» Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water.
Separate the layers, extract the aqueous phase, and combine the organic extracts. Wash
with brine, dry over Na2S0Oa4, and concentrate. Purify the crude product by column
chromatography.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp?)-C(sp) bond between
an aryl halide and a terminal alkyne.[15][20] This reaction is instrumental in synthesizing
arylalkynes, which are important intermediates and structural components in many biologically
active molecules.[21]
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Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.[21]

This protocol details a standard procedure for the Sonogashira reaction. The copper(l) salt
(typically Cul) acts as a co-catalyst, essential for the formation of the copper acetylide
intermediate.[21][22]

e Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-Cyclopropyl-4-
iodo-1H-pyrazole (1.0 eq.), the palladium catalyst (e.g., PdCl2(PPhs)z, 2 mol%), and
copper(l) iodide (Cul, 4 mol%).

e Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a
suitable amine base (e.g., triethylamine or diisopropylethylamine), which also acts as a
solvent.
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o Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the stirring mixture.

o Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C)
until the starting material is consumed, as monitored by TLC.

e Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite
to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and
purify the resulting crude product by column chromatography on silica gel.

Applications in Drug Discovery

The 1-cyclopropyl-4-substituted-pyrazole framework is a fertile ground for identifying novel
therapeutic agents. The core scaffold provides a rigid and metabolically stable platform, while
the C4 position acts as a key vector for modification, allowing chemists to systematically probe
the binding pocket of a biological target.
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Caption: Strategic use of 1-Cyclopropyl-4-iodo-1H-pyrazole in discovery chemistry.

By leveraging the cross-coupling reactions described, a single intermediate can be rapidly
diversified into a large library of analogues, each bearing a different substituent at the C4
position. This approach is highly efficient for structure-activity relationship (SAR) studies aimed
at optimizing potency, selectivity, and pharmacokinetic profiles. Pyrazole derivatives are widely
explored as inhibitors of kinases, GPCRs, and other enzyme classes, with applications in
oncology, inflammation, and infectious diseases.[23][24][25] The use of this specific building
block by major pharmaceutical companies underscores its value in contemporary drug
discovery programs.[5]

Safety and Handling

As a halogenated organic compound, 1-Cyclopropyl-4-iodo-1H-pyrazole requires careful
handling in a well-ventilated area or chemical fume hood.[26]

e Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, a lab coat, and chemical-resistant gloves.[27][28]

 Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.[29] In case of
inhalation, move to fresh air.[28]

» Skin Contact: Causes skin irritation.[29] In case of contact, wash immediately with plenty of
soap and water.[28]

o Eye Contact: Causes serious eye irritation.[29] In case of contact, rinse cautiously with water
for several minutes.[28]

 Ingestion: Harmful if swallowed.[29] If ingested, call a poison center or doctor.[28]

o Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local regulations.[28]

Always consult the material safety data sheet (MSDS) provided by the supplier before use.

Conclusion
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1-Cyclopropyl-4-iodo-1H-pyrazole is more than just a chemical reagent; it is a strategic tool
for molecular innovation. Its synthesis is straightforward, and its characterization is
unambiguous. The true value of this compound is realized in its application, where the robust
and reactive C-l bond provides a gateway to immense structural diversity through reliable and
versatile cross-coupling chemistry. For researchers in the pharmaceutical and agrochemical
sectors, mastering the use of this building block opens the door to the efficient and rapid
development of novel compounds with potentially significant biological activity.

References

¢ Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National
Institutes of Health (NIH). [Link]

o Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International
Journal of Pharmaceutical Sciences Review and Research. [Link]

e Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

e Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
[Link]

e Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological
Applications.

o CAS 2885229-54-7 | 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole. Hoffman Fine Chemicals.
[Link]

o 4-cyclopropyl-5-iodo-1H-pyrazole. PubChem. [Link]

e Pyrazole synthesis. Organic Chemistry Portal. [Link]

o Exercise in 1l-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-
coupling reactions. National Institutes of Health (NIH). [Link]

e Room Temperature ICIl-Induced Dehydration/lodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-
pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. National Institutes of
Health (NIH). [Link]

e Sonogashira coupling. Wikipedia. [Link]

e The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM
CO.,LTD.. [LinK]

» An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(ll)
Species as Catalyst in Aqueous Media. National Institutes of Health (NIH). [Link]

e Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

e 4-lodopyrazole. PubChem. [Link]

e Cul-Catalyzed Coupling Reactions of 4-lodopyrazoles and Alcohols: Application toward
Withasomnine and Homologs. National Institutes of Health (NIH). [Link]

e 1-Cyclopropyl-1H-pyrazole. MySkinRecipes. [Link]

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b1466076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal
Structure Determination of 4-lodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives.
Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sonogashira Coupling. Chemistry LibreTexts. [Link]

Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-
pyrazoles. National Institutes of Health (NIH). [Link]

Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health
(NIH). [Link]

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.
Semantic Scholar. [Link]

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer
and Inflammation Therapeutics. PubMed Central. [Link]

Synthesis and Pharmacological Activities of Pyrazole Deriv
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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